molecular formula C7H17NO B13585117 3-Methoxy-4-methylpentan-1-amine

3-Methoxy-4-methylpentan-1-amine

Cat. No.: B13585117
M. Wt: 131.22 g/mol
InChI Key: JZIIKDGBZTVLAA-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylpentan-1-amine is an organic compound with the molecular formula C7H17NO It is a derivative of pentan-1-amine, where the 3rd carbon is substituted with a methoxy group (-OCH3) and the 4th carbon is substituted with a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methylpentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxy-4-methylpentan-1-ol with an amine source. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of an amine source like ammonia or an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate the reaction under controlled temperature and pressure conditions. The use of automated reactors and real-time monitoring systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaI in acetone, HCl in methanol.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-methylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems as a ligand or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to amine receptors, altering neurotransmitter release and uptake, thereby affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-methylpentan-2-amine: Similar structure but with the amine group on the second carbon.

    3-Methoxy-4-methylhexan-1-amine: Similar structure but with an additional carbon in the chain.

    4-Methoxy-3-methylpentan-1-amine: Similar structure but with the methoxy and methyl groups swapped.

Uniqueness

3-Methoxy-4-methylpentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific structural features are required for desired reactivity and functionality.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

3-methoxy-4-methylpentan-1-amine

InChI

InChI=1S/C7H17NO/c1-6(2)7(9-3)4-5-8/h6-7H,4-5,8H2,1-3H3

InChI Key

JZIIKDGBZTVLAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN)OC

Origin of Product

United States

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